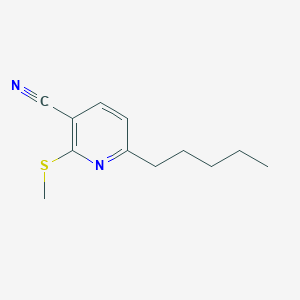
3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl- is an organic compound with a complex structure that includes a pyridine ring, a nitrile group, a methylthio group, and a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarbonitrile with a methylthio group and a pentyl chain under specific conditions. The reaction typically requires a catalyst and may involve multiple steps to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include the use of specialized equipment and techniques to handle the various reagents and intermediates involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridinecarbonitrile derivatives with different substituents. Examples include:
- 3-Pyridinecarbonitrile, 2-(methylthio)-6-ethyl-
- 3-Pyridinecarbonitrile, 2-(methylthio)-6-butyl-
Uniqueness
3-Pyridinecarbonitrile, 2-(methylthio)-6-pentyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the pentyl chain, in particular, may influence its solubility, reactivity, and interactions with other molecules.
Propriétés
Numéro CAS |
647011-32-3 |
|---|---|
Formule moléculaire |
C12H16N2S |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
2-methylsulfanyl-6-pentylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H16N2S/c1-3-4-5-6-11-8-7-10(9-13)12(14-11)15-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
UNPWGUKJDLEDNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC(=C(C=C1)C#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
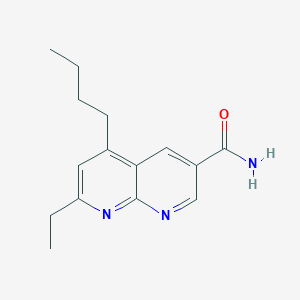
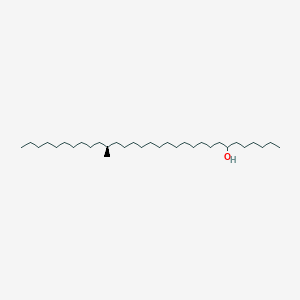
![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
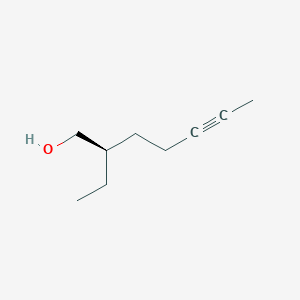
![Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12594609.png)
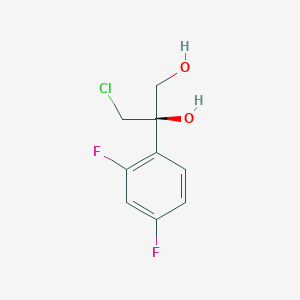
![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)


![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)

